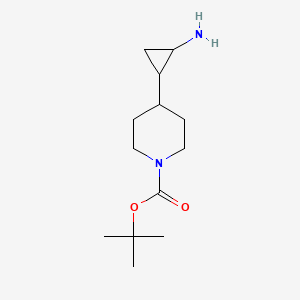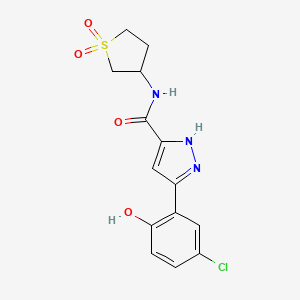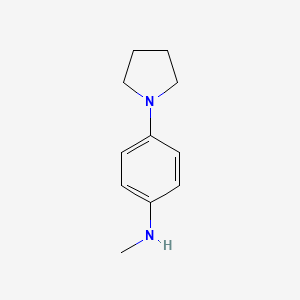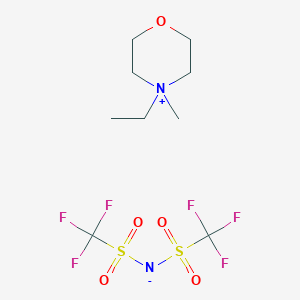![molecular formula C20H25N7O B12113911 4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirrolopiridina. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de pirrolopiridina, seguido de la introducción de la porción morfolinopirimidina. El paso final implica la ciclopenilación del grupo amino. Los reactivos comunes utilizados en estas reacciones incluyen varios disolventes orgánicos, catalizadores y grupos protectores para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se implementan estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr la transformación deseada con alta selectividad y rendimiento .
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados o hidrogenados. Las reacciones de sustitución pueden introducir varios grupos funcionales, como halógenos, grupos alquilo o grupos arilo, en la molécula.
Aplicaciones Científicas De Investigación
4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición de enzimas y la modulación de receptores.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluidas las actividades antiinflamatorias, anticancerígenas y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos o modular la función de los receptores al interactuar con sus dominios de unión. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de las vías inflamatorias o la inducción de la muerte celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-4-hidroxi-6-metilpirimidina: Un derivado de pirimidina con posibles actividades biológicas.
2-Metoxi-6-(4-(6-morfolinopirimidin-4-il)piperazin-1-il)(fenil)metil)fenol: Un derivado de morfolinopirimidina con propiedades antiinflamatorias.
Unicidad
4-(2-Amino-6-morfolinopirimidin-4-il)-N-ciclopentil-1H-pirrolo[2,3-b]piridin-6-amina es único debido a sus características estructurales específicas, como la combinación de un núcleo de pirrolopiridina con una porción de morfolinopirimidina y un grupo ciclopentil. Estos elementos estructurales contribuyen a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C20H25N7O |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C20H25N7O/c21-20-24-16(12-18(26-20)27-7-9-28-10-8-27)15-11-17(23-13-3-1-2-4-13)25-19-14(15)5-6-22-19/h5-6,11-13H,1-4,7-10H2,(H2,21,24,26)(H2,22,23,25) |
Clave InChI |
YUKARLTYXHEVLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC3=C(C=CN3)C(=C2)C4=CC(=NC(=N4)N)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)

![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)



![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)


